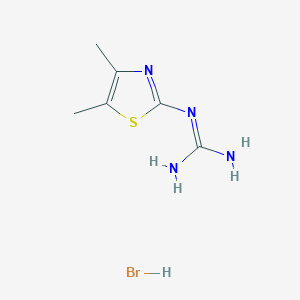

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide is a yellow tetrazolium salt widely used in biological and medical research. It is a water-soluble compound that is converted into a blue formazan product by mitochondrial dehydrogenases in living cells. This compound is commonly known for its application in cell viability assays, where it serves as an indicator of metabolic activity.

Méthodes De Préparation

The synthesis of 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide involves the reaction of 4,5-dimethylthiazole with guanidine in the presence of hydrobromic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Analyse Des Réactions Chimiques

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Substitution: The thiazole ring in the compound can undergo substitution reactions with various reagents, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide has diverse applications in scientific research, including:

Cell Viability Assays: It is widely used to assess cell viability and proliferation by measuring the conversion of the compound into a blue formazan product by living cells.

Antimicrobial Studies: The compound is used to evaluate the antimicrobial activity of various substances by measuring their effect on cell viability.

Cytotoxicity Analysis: It is employed in cytotoxicity assays to determine the toxic effects of compounds on cells.

Mécanisme D'action

The mechanism of action of 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide involves its conversion into a blue formazan product by mitochondrial dehydrogenases in living cells. This conversion is an indicator of metabolic activity and cell viability. The compound targets mitochondrial enzymes and pathways involved in cellular respiration and energy production .

Comparaison Avec Des Composés Similaires

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide is unique compared to other similar compounds due to its specific application in cell viability assays. Similar compounds include:

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.

2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): A tetrazolium salt used for similar applications but with different properties and reaction conditions.

5-Cyano-2,3-ditolyl tetrazolium chloride (CTC): Used in microbial viability assays with different detection methods

This compound stands out due to its specific interaction with mitochondrial dehydrogenases and its widespread use in various biological and medical research applications.

Activité Biologique

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide, commonly referred to as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide), is a tetrazolium salt with significant applications in biological assays, particularly in assessing cell viability and proliferation. This article explores its biological activity, mechanisms of action, and applications in various fields of research.

This compound has the chemical formula C₆H₁₁BrN₄S and is characterized by its yellow color. Upon reduction by mitochondrial dehydrogenases, it is converted into a blue formazan product that is insoluble in water. This conversion is crucial for quantifying cell viability as the amount of formazan produced correlates with the number of viable cells present in the sample .

The primary mechanism of action involves the reduction of MTT by succinate dehydrogenase, an enzyme located in the mitochondria. The resultant formazan can be measured spectrophotometrically, allowing researchers to evaluate metabolic activity and cell viability effectively.

Applications in Biological Research

This compound is widely used in various biological assays:

- Cell Viability Assays : It serves as a standard reagent for measuring cell proliferation and cytotoxicity across different cell lines, including cancer and non-cancerous cells.

- Microbiology : The compound is utilized to assess microbial growth and metabolic activity in different bacterial strains.

- Pharmacology : It aids in evaluating drug efficacy by measuring the cytotoxic effects of potential therapeutic agents on various cell types.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of novel compounds on HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines, MTT assays demonstrated that certain derivatives exhibited minimal toxicity at concentrations up to 25 µM, indicating their potential as therapeutic agents without significant adverse effects .

- Antimicrobial Activity : Research has shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. These compounds disrupt bacterial cell function by inhibiting key enzymes involved in DNA replication.

- Enzymatic Inhibition : A study focusing on β-secretase enzymes associated with Alzheimer's disease utilized MTT assays to evaluate the efficacy of synthesized biaryl guanidine derivatives. The results indicated that certain derivatives could significantly inhibit β-secretase activity while maintaining low toxicity levels .

Data Table: Summary of Biological Activities

| Activity Type | Description | Concentration Tested | Outcome |

|---|---|---|---|

| Cell Viability Assays | Evaluated on HepG2 and SH-SY5Y cells | Up to 25 µM | Minimal toxicity observed |

| Antimicrobial Activity | Tested against various bacterial strains | Varies | Effective inhibition of growth |

| Enzymatic Inhibition | Assessed for β-secretase inhibition | Varies | Significant inhibition noted |

Propriétés

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)guanidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S.BrH/c1-3-4(2)11-6(9-3)10-5(7)8;/h1-2H3,(H4,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRQKNXEUZMFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600137 |

Source

|

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85207-84-7 |

Source

|

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.